Methyl 4-nitrothiophene-2-carboxylate
Overview
Description
Methyl 4-nitrothiophene-2-carboxylate: is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Thiophene: The synthesis typically begins with the nitration of thiophene to introduce the nitro group at the 4-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylation of the thiophene ring is followed by esterification to form the methyl ester. This step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of methyl 4-nitrothiophene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-nitrothiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron in hydrochloric acid.
Substitution: Various electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Methyl 4-aminothiophene-2-carboxylate.
Substitution: Substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-nitrothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 4-nitrothiophene-2-carboxylate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-nitrothiophene-3-carboxylate: Similar structure but with different positions of the nitro and ester groups.
Methyl 5-nitrothiophene-2-carboxylate: Another isomer with the nitro group at the 5-position.
Ethyl 4-nitrothiophene-2-carboxylate: Similar compound with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4-nitrothiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both nitro and ester groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-nitrothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPLDHHOYVTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416068 | |
Record name | Methyl 4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-78-7 | |
Record name | Methyl 4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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